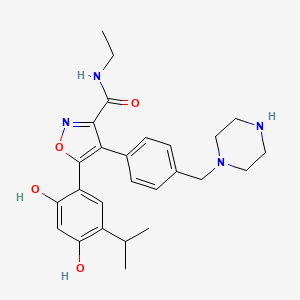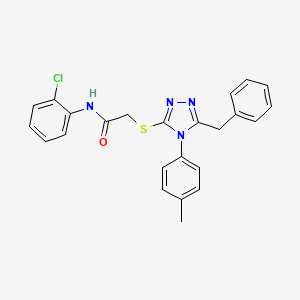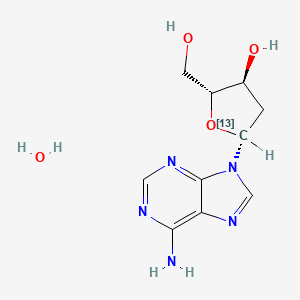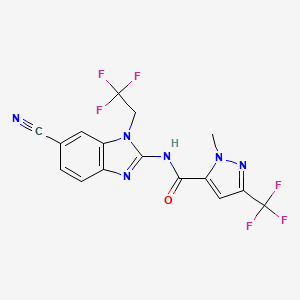
5'-DMTr-dG(iBu)-Methyl phosphonamidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized compound used in the synthesis of nucleic acids. It is a derivative of deoxyguanosine, modified with a dimethoxytrityl (DMTr) protecting group at the 5’ position and an isobutyryl (iBu) group at the N2 position. This compound is primarily used in the field of oligonucleotide synthesis, where it plays a crucial role in the creation of DNA and RNA sequences for various research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMTr-dG(iBu)-Methyl phosphonamidite involves several key steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyguanosine is protected with a dimethoxytrityl (DMTr) group.
Protection of the N2 Position: The N2 position of deoxyguanosine is protected with an isobutyryl (iBu) group.
Phosphitylation: The protected deoxyguanosine is then phosphitylated to introduce the methyl phosphonamidite group.
Industrial Production Methods
Industrial production of 5’-DMTr-dG(iBu)-Methyl phosphonamidite follows similar synthetic routes but is scaled up to meet the demands of large-scale oligonucleotide synthesis. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5’-DMTr-dG(iBu)-Methyl phosphonamidite undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMTr and iBu protecting groups under acidic and basic conditions, respectively.
Coupling: Formation of phosphodiester bonds with other nucleotides during oligonucleotide synthesis.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (TCA) for DMTr removal; ammonium hydroxide for iBu removal.
Coupling: Tetrazole as an activator for the coupling reaction.
Oxidation: Iodine in water or pyridine for oxidation of the phosphite triester.
Major Products Formed
The major products formed from these reactions are the desired oligonucleotides with the correct sequence and structure. The deprotection and coupling steps ensure the formation of the phosphodiester backbone, while oxidation stabilizes the structure .
Aplicaciones Científicas De Investigación
5’-DMTr-dG(iBu)-Methyl phosphonamidite is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of 5’-DMTr-dG(iBu)-Methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The DMTr and iBu protecting groups prevent unwanted side reactions, ensuring the correct sequence is formed. The phosphonamidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of the oligonucleotide .
Comparación Con Compuestos Similares
Similar Compounds
5’-DMTr-dA(Bz)-Methyl phosphonamidite: Similar structure but with adenine instead of guanine.
5’-DMTr-dC(Bz)-Methyl phosphonamidite: Similar structure but with cytosine instead of guanine.
5’-DMTr-dT-Methyl phosphonamidite: Similar structure but with thymine instead of guanine.
Uniqueness
5’-DMTr-dG(iBu)-Methyl phosphonamidite is unique due to its specific modifications at the 5’ and N2 positions, which provide enhanced stability and specificity during oligonucleotide synthesis. These modifications make it particularly suitable for the synthesis of G-rich sequences and for applications requiring high fidelity and stability .
Propiedades
Fórmula molecular |
C42H53N6O7P |
|---|---|
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34?,35-,36-,56?/m1/s1 |
Clave InChI |
VJGRTTBMQFZSFY-PALWVQLQSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CC([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)


![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)





![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)



